Ethyl 8-hydroxyindolizine-7-carboxylate
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Overview
Description
Ethyl 8-hydroxyindolizine-7-carboxylate is a derivative of indolizine, a nitrogen-containing heterocyclic compound Indolizine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another approach involves the use of methanesulfonic acid under reflux conditions to achieve the desired cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxyindolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the 7-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
Ethyl 8-hydroxyindolizine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indolizine derivatives.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of ethyl 8-hydroxyindolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8-position and the ester group at the 7-position play crucial roles in its binding affinity and activity. The compound can inhibit enzymes by forming hydrogen bonds with active site residues, leading to the disruption of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid esters: These compounds share a similar indole scaffold and exhibit comparable biological activities.
Indole-2-carboxamides: These derivatives are known for their enzyme inhibitory properties and are used in medicinal chemistry.
Uniqueness
Ethyl 8-hydroxyindolizine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Ethyl 8-hydroxyindolizine-7-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the indolizine class of compounds, characterized by a unique indolizine ring system with a hydroxyl group and a carboxylate functional group. The molecular formula is C11H11NO3, which highlights the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This structure facilitates various biological interactions and reactivity patterns, making it a compound of interest for further study in pharmacology.
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic routes, typically involving the reaction of appropriate indolizine precursors with ethyl ester derivatives. Key methods include:
- Condensation Reactions : Utilizing carbonyl compounds to form the indolizine backbone.
- Functional Group Modifications : Introducing hydroxyl and carboxylic acid functionalities through selective reactions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Studies have shown that compounds with the 8-hydroxyindolizine moiety can inhibit tumor growth. For instance, in animal models, this compound demonstrated significant inhibition of tumor cell viability in various cancer types, including prostate cancer models .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial in mitigating oxidative stress-related damage in cells. This property could contribute to its antitumor effects by protecting normal cells from oxidative damage during chemotherapy .
- Inhibition of Specific Biological Targets : this compound has been identified as a potential inhibitor of the CBP/EP300 bromodomain receptor, which plays a role in cancer progression and inflammation . This inhibition could lead to therapeutic applications in treating various malignancies and inflammatory diseases.
Case Study 1: Antitumor Efficacy
In a study conducted on Ehrlich Ascites Carcinoma (EAC) cells, this compound was administered to mice bearing EAC. The results indicated a 100% reduction in tumor cell viability , showcasing its potent antitumor properties. Histopathological examinations confirmed that the compound did not adversely affect liver or kidney functions .
Case Study 2: Mechanistic Insights
Molecular docking studies have provided insights into the interaction between this compound and target receptors involved in cancer cell proliferation. These studies indicated favorable binding affinities, supporting its role as a potential therapeutic agent against specific cancer types .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-Hydroxybenzoate | Hydroxyl group on benzoate structure | Antimicrobial properties |
Indole-3-Acetic Acid | Indole structure with acetic acid | Plant hormone involved in growth regulation |
Ethyl 4-(7-Hydroxy-4-Methyl)Coumarin | Coumarin hybrid with antitumor pharmacophores | Significant antitumor activity against EAC cells |
This compound stands out due to its specific indolizine framework combined with both hydroxyl and carboxylic functionalities, enhancing its reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 8-hydroxyindolizine-7-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-12-6-3-4-9(12)10(8)13/h3-7,13H,2H2,1H3 |
InChI Key |
VJOHTQOICSISIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CN2C=C1)O |
Origin of Product |
United States |
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